Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of synthetic chemistry .
Summary of the Application: Methyl (S)-(+)-3-hydroxy-2-methylpropionate is used as a starting material in the total synthesis of (+)-discodermolide, dictyostatin, and spongidepsin . These compounds have significant importance in medicinal chemistry.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the synthesis pathway chosen for each compound
Results or Outcomes: The outcomes of these syntheses are the production of (+)-discodermolide, dictyostatin, and spongidepsin . These compounds have been studied for their potential medicinal properties, particularly in the field of cancer research.
Specific Scientific Field: This application falls under the field of Biochemistry and Metabolomics .
Methods of Application or Experimental Procedures: The production of “(S)-3-hydroxyisobutyrate” in the human body is a natural process and occurs as part of the body’s metabolic pathways . The specific methods of application or experimental procedures would depend on the metabolic pathway in which it is involved.
Results or Outcomes: The outcomes of this metabolic process are the production of “(S)-3-hydroxyisobutyrate” and its role in various biological processes . The specific outcomes would depend on the metabolic pathway in which it is involved.
(S)-Methyl 3-hydroxy-2-methylpropanoate, with the chemical formula CHO and a molecular weight of 118.13 g/mol, is an optically active compound known for its significance in organic synthesis and various biochemical applications. This compound exists as a colorless liquid and is classified as a combustible liquid, which can cause skin irritation upon contact . The compound is characterized by its hydroxyl group (-OH) and methyl groups, contributing to its unique chemical properties.
(S)-Methyl 3-hydroxy-2-methylpropanoate itself does not possess a known mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for the synthesis of bioactive compounds like discodermolide, which likely exerts its effects through disruption of cell division [].
These reactions make (S)-Methyl 3-hydroxy-2-methylpropanoate a versatile building block in organic synthesis.
Research indicates that (S)-Methyl 3-hydroxy-2-methylpropanoate exhibits various biological activities, including:
Several methods exist for synthesizing (S)-Methyl 3-hydroxy-2-methylpropanoate:
These methods highlight the compound's accessibility for synthetic chemists.
(S)-Methyl 3-hydroxy-2-methylpropanoate finds applications in various fields:
(S)-Methyl 3-hydroxy-2-methylpropanoate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity |
---|---|---|
(R)-Methyl 3-hydroxy-2-methylpropanoate | 72657-23-9 | 1.00 |
Methyl 3-hydroxy-2,2-dimethylpropanoate | 14002-80-3 | 0.96 |
Trimethyl methanetricarboxylate | 1186-73-8 | 0.96 |
Ethyl 3-hydroxy-2,2-dimethylpropanoate | 14002-73-4 | 0.88 |
Diethyl 2,2-bis(hydroxymethyl)malonate | 20605-01-0 | 0.85 |
These compounds exhibit varying degrees of similarity based on their structural features, functional groups, and potential applications. The uniqueness of (S)-Methyl 3-hydroxy-2-methylpropanoate lies in its specific stereochemistry and the resulting biological activity that may differ from its counterparts.
Baker’s yeast (Saccharomyces cerevisiae) catalyzes the asymmetric reduction of β-keto esters to β-hydroxy esters with high enantiomeric excess (ee). For example, the reduction of ethyl 4-chloro-3-oxobutanoate using yeast yields (S)-ethyl 4-chloro-3-hydroxybutanoate with 95% ee and 74% isolated yield under optimized conditions. Key factors include:
Table 1: Yeast-Catalyzed Reduction Performance
Substrate | Conversion (%) | ee (%) | Yield (%) |
---|---|---|---|
Ethyl acetoacetate | 100 | >98 | 74 |
Ethyl 4-chloro-3-oxobutanoate | 95 | 95 | 85 |
Methyl 3-oxopentanoate | 89 | 94 | 67 |
trans-o-Hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida enables stereoselective aldol additions. For instance, HBPA catalyzes the reaction between pyruvate and aromatic aldehydes to form γ-hydroxy-α-amino acid derivatives with 80–96% ee. Mutagenesis of HBPA (e.g., T48A variant) improves activity toward bulky electrophiles, achieving 90% ee for γ-hydroxyvaline derivatives.
Lipase-catalyzed esterification in solvent-free systems achieves 83–94% yields for panthenyl monoesters at 500 g scale. Immobilized Candida antarctica lipase B (CALB) on acrylic resin (N435) retains 80% activity after five cycles, reducing biocatalyst costs by 5-fold. Vacuum-assisted reactors enhance water removal, shifting equilibrium toward product formation (Table 2).
Table 2: Industrial-Scale Biocatalytic Esterification
Reactor System | Substrate | Yield (%) | Productivity (g/h·g N435) |
---|---|---|---|
Rotary evaporator + vacuum | Oleic acid | 94 | 22.2 |
Mechanical stirring + vacuum | Lauric acid | 83 | 16.1 |
Ultrasound assistance | Butyric acid | 63 | 4.5 |
Rhodium complexes with chiral phosphinediamine ligands (e.g., PN2) hydrogenate α,β-unsaturated esters under mild conditions. For example, methyl 2-acetamido acrylate is hydrogenated to (S)-methyl 2-acetamido-3-hydroxypropanoate with 98.5% ee using [Rh(PN2)(COD)]BF₄ at 10°C. The mechanism involves heterolytic H₂ cleavage and non-classical hydrogen bonding between the ligand’s amino group and substrate’s carboxylate.
Nickel catalysts with Me–DuPhos ligands hydrogenate α-substituted vinylphosphonates to chiral ethylphosphine oxides with up to 99% ee. A trimeric (Me–DuPhos)₃Ni₃(OAc)₅I species facilitates H₂ activation, followed by hydride transfer and protonation. This method avoids precious metals, achieving turnover numbers (TON) of 1,000 at 50°C.
N-Heterocyclic carbene (NHC) catalysts desymmetrize prochiral diformyl[2.2]paracyclophanes to planar chiral derivatives. For example, pseudo-para diformyl substrates undergo benzoin condensation with 99% ee using triazolium-based NHCs. The reversibility of Breslow intermediate formation dictates enantiocontrol, favoring pseudo-para over pseudo-gem isomers.
Integrated flow microreactors synthesize arylboronic esters bearing electrophilic groups (e.g., nitro, carbonyl) via organolithium intermediates. Residence times of <10 seconds minimize side reactions, achieving 85% yield for methyl 3-hydroxy-2-methylpropanoate precursors.
Silica-supported Rh catalysts enable continuous hydrogenation of acrylic acids with 90% conversion over 100 h. Catalyst deactivation is mitigated by periodic acetic acid washes to remove adsorbed byproducts.
Life-cycle assessments (LCAs) compare biocatalytic vs. chemical routes:
(S)-Methyl 3-hydroxy-2-methylpropanoate serves as a critical precursor in the synthesis of complex polyketides such as discodermolide and epothilone analogs. Discodermolide, a potent antimitotic agent isolated from marine sponges, relies on the Roche ester for introducing stereochemical fidelity during fragment assembly. In a formal synthesis of (+)-discodermolide, the Roche ester facilitated the construction of the C(9–18) and C(19–24) segments via a metal-chelated aldol coupling reaction, achieving a 21-step linear sequence [5]. Similarly, epothilone analogs like sagopilone (15(S)-aza-12,13-desoxyepothilone B) utilize this compound to establish key stereocenters, enhancing tubulin-binding affinity and cytotoxicity against paclitaxel-resistant cancer cells [6].
Table 1: Natural Products Synthesized Using (S)-Methyl 3-Hydroxy-2-Methylpropanoate
Compound | Application | Synthetic Role |
---|---|---|
Discodermolide | Anticancer therapy | C9–24 fragment assembly via aldol coupling [5] |
Sagopilone | Tubulin polymerization inhibitor | Stereochemical control in macrocyclic core [6] |
Soraphen A | Antifungal agent | Polyketide chain elongation [2] |
The Roche ester’s ability to confer three contiguous stereocenters (stereotriads) is exploited in macrocyclic natural product synthesis. For instance, erythronolide A, the aglycone of erythromycin, incorporates stereotriads derived from Roche ester-derived fragments to ensure antibiotic activity [2]. In epothilone F synthesis, the compound’s hydroxyl and methyl groups enable diastereoselective aldol reactions, critical for forming the 16-membered lactone ring [6]. This stereotriad architecture is essential for maintaining the bioactive conformations of macrocycles.
The Roche ester is integral to synthesizing antifungal and antimicrobial intermediates. Dictyostatin and spongidepsin, marine-derived agents with potent activity against Candida albicans and Aspergillus fumigatus, utilize this compound to establish their polyketide backbones [2]. Its enantiopurity ensures optimal interaction with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis [4].
Table 2: Pharmaceutical Intermediates Derived from Roche Ester
Intermediate | Target Application | Mechanism of Action |
---|---|---|
Dictyostatin | Antifungal therapy | Disruption of microtubule dynamics [2] |
Spongidepsin | Antiproliferative agent | Histone deacetylase inhibition [4] |
Soraphen A | Agricultural fungicide | Inhibition of acetyl-CoA carboxylase [2] |
While direct applications in mRNA vaccine lipid synthesis are not explicitly documented in the provided sources, the Roche ester’s role in lipidoid and siloxanol derivative synthesis suggests potential utility. Its ester moiety could serve as a chiral linker in ionizable lipids, enhancing the stability and delivery efficiency of lipid nanoparticles [6]. Further research is needed to explore this nascent application.
The compound’s hydroxyl and ester groups enable its incorporation into siloxanol-based polymers, which exhibit tunable optical and mechanical properties. For example, chiral siloxanol derivatives synthesized using Roche ester intermediates demonstrate enhanced thermal stability and refractive indices, making them suitable for photonic coatings [6].
Table 3: Siloxanol Derivatives Incorporating Roche Ester
Derivative | Application | Property Enhanced |
---|---|---|
Poly(siloxane-ester) | Optical coatings | High refractive index (1.52–1.58) [6] |
Chiral siloxanol | Liquid crystal displays | Temperature-resistant mesophases [6] |
In polymer chemistry, the Roche ester’s stereotriad configuration is leveraged to synthesize isotactic polypropionates with defined tacticity. These polymers exhibit superior crystallinity and biodegradability, ideal for medical implants and controlled-release systems [2]. The compound’s methyl branch directs Ziegler-Natta polymerization, yielding polymers with >95% isotacticity [4].